molecular formula C7H13NO2S B12956670 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide

2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide

Cat. No.: B12956670
M. Wt: 175.25 g/mol
InChI Key: WNUJPMIULGUFDO-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Advanced Molecular Design

Spirocyclic scaffolds, which feature two rings connected by a single common atom, are gaining prominence in advanced molecular design, particularly in the realm of drug discovery. Their inherent three-dimensionality allows for the creation of molecules with more defined spatial arrangements of functional groups. This can lead to improved binding affinity and selectivity for biological targets. The rigidity of the spirocyclic core can lock a molecule into a specific conformation, which is a desirable attribute in designing potent and selective therapeutic agents.

Architectural Characteristics of Spiro[3.5]nonane Systems

The spiro[3.5]nonane system consists of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring through a single spiro-carbon atom. This arrangement imparts a distinct conformational rigidity to the molecule. The cyclobutane ring is puckered, while the cyclohexane ring typically adopts a chair conformation. This defined three-dimensional structure is a key feature that medicinal chemists leverage to orient substituents in precise vectors, potentially enhancing interactions with protein binding sites. The design and synthesis of derivatives of azaspiro[3.5]nonane have been explored for their potential as agonists for G protein-coupled receptors (GPCRs), highlighting the therapeutic relevance of this specific spirocyclic system. nih.gov

Confluence of Sulfur and Nitrogen Heteroatoms in Spirocyclic Architectures

The incorporation of both sulfur and nitrogen heteroatoms into a spirocyclic framework, as seen in 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide, introduces a range of valuable chemical properties. The nitrogen atom, typically a basic center, can be involved in crucial hydrogen bonding interactions with biological targets and can influence the pharmacokinetic profile of a molecule. The sulfur atom, particularly in the form of a sulfone (SO₂), as indicated by the "2,2-dioxide" in the compound's name, acts as a rigid and polar structural element. Sulfonamides, which contain the -SO₂N- functional group, are a well-established class of compounds in medicinal chemistry with a wide array of biological activities. nih.gov The presence of this group can enhance binding to target proteins and improve metabolic stability.

Research Landscape of Sulfonyl Azaspirocycles and Their Derivatives

The broader class of sulfonyl azaspirocycles is an active area of research in medicinal chemistry. While specific research literature on this compound is not extensively published, the synthesis and evaluation of related azaspirocycles are documented. chemimpex.comgoogle.com For instance, various 7-azaspiro[3.5]nonane derivatives have been synthesized and investigated for their therapeutic potential. google.com The synthesis of azaspirocycles, in general, is a topic of interest, with various strategies being developed to access these complex scaffolds. chemimpex.com The sulfonamide moiety is a privileged functional group in drug discovery, known for its role in a multitude of approved drugs. nih.gov The combination of a spirocyclic core with a sulfonamide group represents a promising strategy for the development of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

2λ6-thia-8-azaspiro[3.5]nonane 2,2-dioxide

InChI

InChI=1S/C7H13NO2S/c9-11(10)5-7(6-11)2-1-3-8-4-7/h8H,1-6H2

InChI Key

WNUJPMIULGUFDO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)CS(=O)(=O)C2

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Thia 6 Azaspiro 3.5 Nonane 2,2 Dioxide

Reactivity Profile of the Sulfonyl Group in Spirocyclic Frameworks

The sulfonyl group in 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide is the primary site of electrophilic character within the molecule. Its reactivity is modulated by the strained four-membered thietane (B1214591) ring and the spirocyclic fusion to the piperidine (B6355638) ring.

Electronic Influence of Spiro-fusion on Sulfone Reactivity

The spirocyclic nature of this compound, where the thietane 1,1-dioxide and piperidine rings share a single carbon atom, introduces significant conformational rigidity. This rigidity can influence the reactivity of the sulfonyl group. The electron-withdrawing sulfonyl group significantly acidifies the α-protons on the thietane ring, making them susceptible to deprotonation by a strong base. This is a common feature of sulfones and is the initial step in reactions such as the Ramberg-Bäcklund rearrangement. wikipedia.org The spiro-fusion may also induce ring strain in the thietane 1,1-dioxide ring, potentially making it more susceptible to nucleophilic attack and subsequent ring-opening compared to acyclic sulfones. wikipedia.orgrsc.org

Oxidation and Reduction Pathways at the Sulfur Center

The sulfur atom in this compound exists in its highest oxidation state (+6). Therefore, further oxidation at the sulfur center is not possible.

However, the sulfonyl group can undergo reduction. While sulfones are generally stable functional groups, they can be reduced under specific conditions. youtube.com For instance, reductive desulfonylation can be achieved using strong reducing agents like lithium aluminum hydride, which would lead to the cleavage of the C-S bonds and the potential formation of a hydrocarbon. The specific products of such a reduction on this spirocyclic system have not been documented but would likely involve the opening of the thietane ring.

Reactions at the Nitrogen Heteroatom

The secondary amine in the piperidine ring of this compound is a key site for functionalization, exhibiting typical nucleophilic and basic properties. nih.gov

Nucleophilic Substitution and Derivatization Strategies

The nitrogen atom can readily participate in nucleophilic substitution reactions. Alkylation of the nitrogen can be achieved using various alkyl halides, leading to the formation of N-alkylated derivatives. Similarly, acylation with acid chlorides or anhydrides would yield N-acylated products. researchgate.net These reactions are fundamental in modifying the properties of the molecule, for instance, in the context of medicinal chemistry to explore structure-activity relationships. nih.gov

Table 1: Hypothetical Examples of N-Derivatization Reactions

Reagent Reaction Type Product
Methyl iodide N-Alkylation 6-Methyl-2-thia-6-azaspiro[3.5]nonane 2,2-dioxide
Acetyl chloride N-Acylation 1-(2-Thia-6-azaspiro[3.5]nonan-6-yl)ethan-1-one 2,2-dioxide

Amine Functionalization and Protecting Group Chemistry

The secondary amine can be functionalized using a variety of reagents to introduce different functionalities. For example, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would lead to N-substituted derivatives.

In multi-step syntheses, it is often necessary to protect the secondary amine to prevent it from reacting with certain reagents. Current time information in Le Flore County, US. Common protecting groups for secondary amines include the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, and the benzyloxycarbonyl (Cbz) group, introduced using benzyl (B1604629) chloroformate. wikipedia.orgorganic-chemistry.orgresearchgate.net These groups can be selectively removed under specific conditions, allowing for further transformations at other parts of the molecule. wikipedia.orgCurrent time information in Le Flore County, US.

Table 2: Common Protecting Groups for the Piperidine Nitrogen

Protecting Group Reagent for Introduction Conditions for Removal
Boc (tert-Butoxycarbonyl) (Boc)₂O, base (e.g., Et₃N) Strong acid (e.g., TFA, HCl)
Cbz (Benzyloxycarbonyl) Benzyl chloroformate, base Hydrogenolysis (H₂, Pd/C)

Investigation of Ring-Opening and Rearrangement Reactions

The strained four-membered thietane 1,1-dioxide ring in this compound makes it a candidate for ring-opening and rearrangement reactions.

One potential transformation is a Ramberg-Bäcklund-type reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the conversion of an α-halo sulfone into an alkene. wikipedia.org For this compound, this would first require halogenation at one of the α-carbons of the sulfone. Treatment with a base would then induce the formation of an unstable episulfone intermediate, which would subsequently extrude sulfur dioxide to yield a spiro-alkene. organic-chemistry.org The specific alkene formed would depend on which α-carbon is halogenated and the subsequent ring contraction.

Furthermore, the thietane 1,1-dioxide ring could potentially undergo nucleophilic ring-opening. wikipedia.orgrsc.org Strong nucleophiles could attack one of the carbon atoms of the thietane ring, leading to the cleavage of a C-S or C-C bond. The outcome of such a reaction would be highly dependent on the nature of the nucleophile and the reaction conditions.

Table 3: Hypothetical Ring-Opening/Rearrangement Products

Reaction Type Required Precursor/Conditions Potential Product
Ramberg-Bäcklund α-Halogenation, followed by base Spiro[3.4]oct-5-ene derivative

Development of Novel Synthetic Transformations of the Scaffold

The secondary amine present in the this compound scaffold provides a key reactive handle for a variety of chemical transformations. This functionality allows for the introduction of diverse substituents, enabling the exploration of the chemical space around this spirocyclic core. The primary transformations involve functionalization of the nitrogen atom through reactions such as alkylation and acylation.

These derivatization strategies are crucial in medicinal chemistry for modulating the physicochemical properties of a lead compound, including its solubility, lipophilicity, and metabolic stability. By appending different functional groups to the azaspirocyclic nitrogen, chemists can fine-tune the molecule's interaction with biological targets.

While detailed, peer-reviewed studies on the extensive synthetic transformations of this compound are not widely available in the public domain, its structural motifs appear in recent patent literature, suggesting its utility as a building block in the synthesis of more complex molecules. For instance, this scaffold has been cited in patent applications related to the development of spirocyclic modulators of cholesterol biosynthesis and small molecule PD-1/PD-L1 inhibitors. chiralen.com This indicates that transformations of this scaffold are being actively explored in industrial research settings.

The general reactivity of the secondary amine in the piperidine ring of the spirocycle is expected to follow standard transformations. For example, N-alkylation can be achieved using various alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. Similarly, N-acylation can be accomplished by reacting the scaffold with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base.

The development of novel synthetic transformations would likely focus on expanding the repertoire of reactions beyond simple N-functionalization. This could include, for example, ring-opening reactions of the thietane dioxide ring, or functionalization of the carbon atoms of the piperidine ring. However, specific examples and detailed research findings on such novel transformations of this compound are not currently described in accessible scientific literature.

Interactive Data Table: Representative Transformations of the this compound Scaffold

Given the limited specific literature, the following table represents hypothetical, yet chemically plausible, transformations based on the known reactivity of secondary amines within similar structural contexts.

Starting MaterialReagent(s)Reaction TypeProduct
This compoundAlkyl halide (e.g., Iodomethane), Base (e.g., K₂CO₃)N-Alkylation6-Methyl-2-thia-6-azaspiro[3.5]nonane 2,2-dioxide
This compoundAcyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine)N-Acylation1-(2-Thia-6-azaspiro[3.5]nonan-6-yl)ethan-1-one 2,2-dioxide
This compoundAryl halide (e.g., Fluorobenzene), Palladium catalyst, BaseN-Arylation6-Phenyl-2-thia-6-azaspiro[3.5]nonane 2,2-dioxide
This compoundAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃)Reductive Amination6-Alkyl/Aryl-2-thia-6-azaspiro[3.5]nonane 2,2-dioxide

Conformational Analysis and Stereochemistry of 2 Thia 6 Azaspiro 3.5 Nonane 2,2 Dioxide

Computational Studies on Spirocyclic Conformations

Computational chemistry provides powerful tools to investigate the three-dimensional structures and relative energies of molecular conformers. For a molecule like 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide, where experimental data may be scarce, computational methods are indispensable for predicting its conformational preferences.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it well-suited for studying the conformational landscapes of medium-sized organic molecules. DFT calculations are employed to perform geometry optimizations, which locate the minimum energy structures on the potential energy surface, corresponding to stable conformers.

For this compound, the primary conformational flexibility arises from the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize angular and torsional strain. wikipedia.org The thietane (B1214591) 1,1-dioxide ring is known to be puckered. acs.org The spiro fusion of these two rings introduces significant conformational constraints.

The piperidine ring can exist in two principal chair conformations. In one, the nitrogen lone pair is in an axial orientation, and in the other, it is equatorial. For piperidine itself, the equatorial conformer is generally more stable. wikipedia.org DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can precisely quantify the energy difference between these conformers for the spirocyclic system. These calculations would also reveal any distortions from the ideal chair and puckered geometries due to the spirocyclic fusion.

A hypothetical DFT study on this compound would likely identify several low-energy conformers. The primary distinction between these would be the orientation of the N-H bond of the piperidine ring (axial vs. equatorial) and the puckering of the thietane ring relative to the piperidine chair.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers
ConformerPiperidine ConformationN-H OrientationRelative Energy (kcal/mol)
IChairEquatorial0.00
IIChairAxial0.85
IIITwist-Boat-5.50

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher levels of theory and can provide benchmark energies for the conformers identified by DFT. While computationally more intensive, these methods are crucial for validating the results from DFT and for systems where electron correlation effects are particularly important.

For this compound, ab initio calculations would refine the energy differences between the axial and equatorial N-H conformers. rsc.org These methods are particularly useful in accurately describing the subtle non-covalent interactions that can influence conformational stability, such as intramolecular hydrogen bonding or dipole-dipole interactions. Studies on similar heterocyclic systems have demonstrated that different levels of theory can sometimes lead to different predictions of the most stable conformer, highlighting the importance of using high-level calculations for validation. acs.orgresearchgate.net

Stereoelectronic Effects in Spirocyclic Heterocycles

The conformational preferences of this compound are not solely dictated by classical steric effects. Stereoelectronic effects, which involve the interaction of electron orbitals, play a critical role in determining the stability of different conformers.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent on a heterocyclic ring to adopt an axial orientation, despite potential steric hindrance, due to favorable orbital interactions. In systems containing sulfonamides, an anomeric-type interaction can occur between the lone pair of the nitrogen atom and the antibonding (σ) orbitals of the sulfur-oxygen bonds (nN → σS-O). nih.govnih.gov

In this compound, such hyperconjugative interactions can influence the geometry around the nitrogen and sulfur atoms. The stability of a particular conformer can be enhanced if the nitrogen lone pair is anti-periplanar to one of the S-O bonds, allowing for effective delocalization of electron density. Natural Bond Orbital (NBO) analysis is a computational technique used to identify and quantify these donor-acceptor interactions.

Table 2: Hypothetical NBO Analysis of Hyperconjugative Interactions in the Most Stable Conformer
Donor OrbitalAcceptor OrbitalInteraction Energy (kcal/mol)
n(N)σ(S-O1)2.5
n(N)σ(S-C)1.8
σ(C-H)σ*(N-C)3.1

Stereoelectronic effects directly impact the relative energies of conformers. For instance, the preference for an equatorial N-H bond in piperidine can be modulated by hyperconjugative interactions. researchgate.netd-nb.info The interplay between steric hindrance and these stabilizing orbital interactions determines the final conformational equilibrium. The sulfonyl group, with its electron-withdrawing nature, can influence the electronic environment of the piperidine ring, potentially altering the energy barrier for ring inversion and the relative stability of the chair and twist-boat forms. The configurational stability of the spiro center is high, but the conformational flexibility of the two rings allows the molecule to adopt a geometry that maximizes these favorable stereoelectronic effects.

Molecular Dynamics and Energy Minimization Simulations

While DFT and ab initio calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.govmdpi.com An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, providing insight into the transitions between different conformations and the flexibility of the ring systems. nih.gov

By simulating the molecule in a solvent, such as water, one can also assess the influence of the environment on conformational preferences. The trajectories from MD simulations can be analyzed to determine the population of different conformational states, the rates of interconversion, and to identify the most probable structures. This information is crucial for understanding how the molecule might behave in a biological or solution-phase environment. Energy minimization of snapshots from an MD trajectory can also help to explore the potential energy surface more exhaustively than by examining only a few initial structures. rsc.org

Predicting Structural Parameters and Dynamic Behavior

The piperidine ring in spirocyclic systems typically adopts a chair conformation, which is the most stable arrangement to minimize torsional and steric strain. nih.gov In the case of this compound, the piperidine ring is expected to exist predominantly in a chair form. The four-membered thietane 1,1-dioxide ring is inherently puckered. The degree of this puckering can be influenced by the substituents and the nature of the spiro fusion.

The dynamic behavior of the molecule would involve conformational isomerization, primarily the ring-flipping of the piperidine chair. The energy barrier for this process would be influenced by the bulky sulfone group and the spiro-junction. It is anticipated that the presence of the spiro-fused thietane dioxide ring would introduce a degree of rigidity compared to a simple N-substituted piperidine.

Table 1: Predicted General Structural Parameters for Spirocyclic Piperidine and Thietane Rings

ParameterPredicted Value/Range for Piperidine RingPredicted Value/Range for Thietane Ring
Bond Angles (C-C-C, C-N-C)~109.5° - 112°~85° - 95°
Dihedral Angles~55° - 60° (for chair conformation)Variable, indicating puckering
Ring Puckering Amplitude (Q)Dependent on substitutionTypically > 0.1 Å

Note: The data in this table are generalized predictions based on known structural data for similar heterocyclic systems and are not experimentally determined values for this compound.

Analysis of Total Dipole Moments and Steric Interactions

Theoretical calculations, such as the CNDO/2 method, have been used to determine the dipole moments of related sulfone-containing molecules. rsc.org These studies show that the molecular conformation has a profound impact on the calculated dipole moment. For this compound, different conformers (e.g., those arising from different puckering of the thietane ring or chair/boat conformations of the piperidine ring) would exhibit different dipole moments.

Steric interactions play a crucial role in dictating the preferred conformation. The spirocyclic nature of the molecule, where the two rings are in perpendicular planes, leads to unique steric challenges. youtube.com The substituents on the piperidine and thietane rings will influence the conformational equilibrium. In the absence of substituents other than the hydrogen atoms, the primary steric interactions would be between the hydrogens on the adjacent rings. The chair conformation of the piperidine ring minimizes these interactions.

The stereochemistry of spirans is a key aspect, as they can exhibit chirality even without a traditional chiral carbon atom. youtube.com If the substitution pattern on the rings removes all elements of symmetry (such as a plane or center of symmetry), the molecule will be chiral and can exist as a pair of enantiomers. youtube.com For the unsubstituted this compound, the presence of a plane of symmetry would render it achiral. However, substitution on either ring could lead to chiral molecules.

Table 2: Estimated Contribution to Dipole Moment and Steric Hindrance

Functional Group / MoietyExpected Contribution to Dipole MomentPotential for Steric Interactions
Sulfone Group (SO₂)HighModerate, influences ring pucker
Piperidine Nitrogen (NH)ModerateLow (for unsubstituted N)
Spirocyclic CarbonLowHigh, dictates ring orientation

Note: This table provides a qualitative estimation of the contributions of different parts of the molecule. Actual values would require specific computational modeling.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Thia 6 Azaspiro 3.5 Nonane 2,2 Dioxide

Unraveling the Molecular Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide, providing detailed information about the hydrogen and carbon atomic arrangement.

Deciphering the Structure through ¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the chemical environments of the hydrogen and carbon atoms within the molecule.

In ¹H NMR, the chemical shifts are influenced by the electron density around the protons. libretexts.org Protons adjacent to electronegative atoms, such as the nitrogen in the piperidine (B6355638) ring and the sulfone group in the thietane (B1214591) ring, are expected to be deshielded and thus appear at a lower field (higher ppm value). libretexts.org Conversely, protons on the saturated carbon framework will be more shielded and resonate at a higher field. libretexts.org

¹³C NMR offers a broader spectral window, minimizing signal overlap and allowing for the distinct identification of each carbon atom. libretexts.org The carbon atoms directly bonded to the sulfone group and the nitrogen atom will exhibit downfield shifts due to the electron-withdrawing nature of these functionalities. libretexts.org The spiro carbon, being a quaternary center, would typically show a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1, C3 (CH₂)3.5 - 4.055 - 65
C4 (Spiro C)-40 - 50
C5, C9 (CH₂)2.8 - 3.245 - 55
C7, C8 (CH₂)1.6 - 2.025 - 35
NH1.5 - 2.5 (broad)-

Note: These are predicted values based on general principles and data for analogous structures. Actual experimental values may vary.

Establishing Connectivity with Advanced 2D-NMR Techniques

While ¹H and ¹³C NMR provide information on the chemical environment of individual atoms, two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between them. Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the proton network within both the thietane and piperidine rings.

An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique provides an unambiguous assignment of which protons are bonded to which carbons, confirming the structural framework deduced from 1D NMR.

Determining Molecular Mass and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight of this compound and for gaining insights into its structural components through fragmentation analysis.

Precise Molecular Weight Determination with High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This allows for the determination of the elemental composition of the molecule with high confidence, confirming the molecular formula of C₇H₁₃NO₂S. For the hydrochloride salt of a related compound, 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride, the molecular formula is C₇H₁₄ClNO₂S with a molecular weight of 211.71 g/mol . finetechnology-ind.com

Coupling Separation and Detection with Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing the purity of a sample of this compound and for studying its behavior in solution. The retention time from the LC provides an additional identifying characteristic, while the MS furnishes the molecular weight and fragmentation data. Several vendors offer LC-MS data for related azaspiro compounds. bldpharm.comambeed.comambeed.comambeed.com

Probing Vibrational Modes with Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. researchgate.net

In the IR spectrum of this compound, characteristic absorption bands for the sulfone and amine groups would be expected. The sulfone group (SO₂) will exhibit strong, distinct stretching vibrations. The N-H bond of the secondary amine will also show a characteristic stretching vibration.

Raman spectroscopy, which relies on the scattering of light, would also be sensitive to the vibrations of the molecular framework. The S=O stretching bands are typically strong in the Raman spectrum.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch3300 - 3500 (medium, broad)3300 - 3500 (weak)
C-H Stretch2850 - 3000 (medium to strong)2850 - 3000 (strong)
SO₂ Asymmetric Stretch1300 - 1350 (strong)1300 - 1350 (medium)
SO₂ Symmetric Stretch1120 - 1160 (strong)1120 - 1160 (strong)
C-N Stretch1020 - 1250 (medium)1020 - 1250 (medium)

Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique allows for the unambiguous elucidation of a molecule's absolute configuration, bond lengths, bond angles, and crystal packing. For a compound like this compound, single-crystal X-ray diffraction analysis would yield a detailed structural model, confirming the connectivity of the spirocyclic system, the geometry of the four-membered thietane 1,1-dioxide ring, and the conformational orientation of the six-membered piperidine ring.

The experimental process begins with the growth of a suitable, high-quality single crystal of the subject compound. This crystal is then mounted and exposed to a focused beam of X-rays. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. By collecting and analyzing the intensities and positions of these diffracted beams, scientists can construct an electron density map of the molecule, from which the positions of individual atoms can be resolved.

While specific, publicly accessible crystallographic data for this compound is not available in peer-reviewed literature, a representative table of parameters that would be determined from such an analysis is presented below for illustrative purposes. This hypothetical data is based on typical values observed for other small organic sulfone compounds. Key parameters in such an analysis would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and critical intramolecular distances and angles that define the molecular geometry. For this particular molecule, the C-S-C bond angle within the strained thietane ring and the O-S-O angle of the sulfone group would be of significant interest to chemists.

Table 1: Illustrative Crystallographic Data for a Spirocyclic Sulfone

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicThe crystal lattice system defined by the unit cell parameters.
Space GroupP2₁/nThe symmetry group of the crystal structure.
a (Å)8.65The length of the 'a' axis of the unit cell.
b (Å)10.21The length of the 'b' axis of the unit cell.
c (Å)9.94The length of the 'c' axis of the unit cell.
β (°)104.8The angle of the 'β' axis of the unit cell.
Volume (ų)849.3The total volume of the unit cell.
S-O Bond Length (Å)1.43The distance between the sulfur and oxygen atoms of the sulfone.
C-S-C Angle (°)84.5The internal bond angle of the thietane ring at the sulfur atom.
O-S-O Angle (°)119.2The bond angle between the two oxygen atoms and the sulfur atom.

Disclaimer: The data presented in Table 1 is for illustrative purposes only and does not represent experimentally verified data for this compound.

Chromatographic Methods for Purity and Separation (e.g., HPLC, UPLC)

Chromatographic techniques are indispensable tools in synthetic chemistry for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are particularly vital for the analysis of non-volatile organic molecules like this compound. These methods offer high resolution and sensitivity for determining the purity of a sample and for isolating the desired product from reaction byproducts or starting materials.

The most common approach for a polar compound such as this would be reversed-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., octadecyl-silica, C18), and the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The components of the sample are separated based on their relative hydrophobicity, with more polar compounds eluting from the column faster. For an amine-containing compound like this compound, the pH of the mobile phase can be adjusted, often with additives like formic acid or ammonium (B1175870) acetate, to ensure that the analyte is in a consistent protonation state, leading to sharper peaks and more reproducible retention times.

UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm) and can withstand much higher system pressures. This results in significantly faster analyses, improved peak resolution, and enhanced sensitivity, making it a powerful tool for high-throughput analysis and for the detection of trace impurities. researchgate.net

Detection of this compound, which lacks a significant UV-absorbing chromophore, can be challenging for standard UV-Vis detectors. Therefore, more universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) are often preferred. An LC-MS system would provide the dual benefit of separation and mass confirmation, offering the highest degree of confidence in both the identity and purity of the compound.

While a specific, validated method for this compound is not documented in readily available literature, the table below outlines typical starting parameters for developing a robust HPLC or UPLC method for its analysis.

Table 2: General-Purpose HPLC and UPLC Parameters for Purity Analysis

ParameterTypical HPLC ConditionsTypical UPLC Conditions
Stationary PhaseReversed-Phase C18, 5 µmReversed-Phase C18, 1.8 µm
Column Dimensions4.6 x 150 mm2.1 x 50 mm
Mobile Phase AWater with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Flow Rate1.0 mL/min0.4 mL/min
Column Temperature35 °C45 °C
DetectionELSD, CAD, or MSELSD, CAD, or MS
Injection Volume5-10 µL1-2 µL

Disclaimer: The parameters in Table 2 are intended as a general guide for method development and are not from a validated method for this compound.

Applications of the 2 Thia 6 Azaspiro 3.5 Nonane 2,2 Dioxide Scaffold in Advanced Chemical Research

Utility as a Building Block in Complex Organic Synthesis

The rigid framework of the 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide scaffold makes it a valuable starting point for the synthesis of complex molecules. Its spirocyclic nature introduces a defined three-dimensional geometry, a desirable trait for enhancing binding affinity and selectivity to biological targets. digitellinc.com

Precursor Development for Functionalized Derivatives

The this compound core serves as a key precursor for a variety of functionalized derivatives. The secondary amine within the piperidine (B6355638) ring offers a readily available site for modification, allowing for the introduction of a wide range of substituents. This functionalization is crucial for tuning the physicochemical and pharmacological properties of the resulting molecules.

A notable example of its application is in the development of potent and selective kinase inhibitors. In a campaign to discover inhibitors of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), the this compound scaffold was incorporated as a key structural element. acs.orgacs.org The synthesis of these complex inhibitors likely involves the functionalization of the piperidine nitrogen of the spirocyclic core. acs.org While the specific synthetic route to the parent this compound is not detailed in the primary literature, general methods for the synthesis of spirocyclic sultams often involve intramolecular cyclization of appropriately functionalized precursors. nih.gov

The functionalization of the piperidine nitrogen in related systems has been shown to be critical for optimizing biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. acs.org For instance, in the development of LATS1/2 inhibitors, various groups were appended to the nitrogen to modulate the compound's properties, leading to the identification of highly potent and selective agents. acs.orgacs.org

Table 1: Representative Functionalized Derivatives and their Applications

Derivative NameApplicationReference
LATS Kinase Inhibitor (Compound 27)Inhibition of LATS1 and LATS2 for potential use in regenerative medicine. acs.orgacs.org
N-Substituted Piperidine AnalogsOptimization of potency and metabolic stability in drug discovery programs. acs.org

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological space. whiterose.ac.ukcam.ac.uknih.gov The this compound scaffold is well-suited for DOS strategies due to its inherent three-dimensionality and the presence of a modifiable functional group.

A DOS approach utilizing this scaffold would typically involve the synthesis of a common spirocyclic core, followed by the divergent introduction of various substituents at the piperidine nitrogen. This strategy allows for the rapid generation of a library of related compounds with diverse chemical and spatial properties. Such libraries are invaluable for screening against a wide range of biological targets to identify new lead compounds. nih.govbeilstein-journals.org The rigid nature of the spirocyclic core ensures that the appended diversity elements are presented in a well-defined spatial orientation, which can enhance the probability of specific interactions with target proteins. nih.gov

Scaffold Design for Modulating Molecular Architectures

Imparting Conformational Restriction and Rigidity

A key advantage of spirocyclic scaffolds in drug design is their ability to impart conformational rigidity. digitellinc.com The fusion of the two rings at a single spiro-carbon atom significantly limits the number of accessible conformations compared to more flexible acyclic or monocyclic systems. This pre-organization of the molecular structure can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. acs.org

The this compound scaffold, with its fused four- and six-membered rings, provides a high degree of rigidity. This was a key consideration in its selection for the development of LATS kinase inhibitors, where conformational restriction was employed to optimize ADME properties. acs.orgacs.org

Influence on Molecular Shape and Three-Dimensionality

The introduction of a spiro-center inherently increases the three-dimensional character of a molecule, a property often correlated with improved success in clinical development. nih.gov The orthogonal arrangement of the two rings in the this compound scaffold creates a distinct V-shape, allowing substituents to be projected into different regions of three-dimensional space. This is particularly advantageous in drug design, as it enables a more precise exploration of the binding pockets of target proteins. digitellinc.com

Exploration of Stereochemical Diversity and Chirality

The spiro-carbon of the this compound scaffold is a stereocenter. The synthesis of this scaffold can potentially lead to a racemic mixture of enantiomers. The separation of these enantiomers or the development of stereoselective synthetic routes is crucial, as different stereoisomers can exhibit distinct biological activities and pharmacological profiles. acs.orgnumberanalytics.com

Structure-Activity Relationship (SAR) Studies Employing the Spiro[3.5]nonane Motif

The unique conformational constraints of the this compound scaffold make it an attractive framework for structure-activity relationship (SAR) studies. The fixed spatial orientation of substituents allows for a more precise probing of ligand-receptor interactions.

While specific SAR studies on this compound are not extensively documented in publicly available literature, the broader class of spirocyclic sultams serves as a valuable proxy for understanding its potential. The core structure, featuring a sulfonamide within a spirocyclic system, presents key pharmacophoric elements. The sulfonamide group itself is a well-established pharmacophore, capable of acting as a hydrogen bond donor and acceptor. The spirocyclic nature of the scaffold provides a rigid framework that orients appended functional groups in distinct three-dimensional arrangements, which is crucial for specific binding to biological targets. nih.govresearchgate.net

Computational studies on related β-sultams have highlighted the importance of the combined effects of ring strain and resonance stabilization in their chemical reactivity, which can be a critical factor in their biological activity. bldpharm.com For the this compound scaffold, the key pharmacophoric features would likely include:

The sulfonamide moiety for hydrogen bonding interactions.

The spiro-carbon atom, which enforces a rigid, non-planar conformation.

The nitrogen atom of the azaspiro ring, which can be functionalized to introduce various substituents and modulate properties like basicity and lipophilicity.

The systematic variation of substituents on the azaspiro ring and the core sultam structure would be instrumental in delineating the key features required for a desired biological activity.

The this compound scaffold is an ideal starting point for the rational design of analogues with tailored biological activities. The synthesis of related spirocyclic β- and γ-sultams has been achieved through methods like one-pot reductive cyclization of cyanoalkylsulfonyl fluorides, demonstrating the feasibility of accessing a variety of derivatives. nih.govresearchgate.netnih.govresearchgate.net

The design of analogues could involve several strategies:

Substitution on the Piperidine Ring: The nitrogen of the 6-azaspiro moiety can be readily functionalized to introduce a wide array of substituents. This allows for the exploration of interactions with specific pockets of a target protein. For instance, the introduction of basic or acidic groups can modulate pharmacokinetic properties and introduce new binding interactions.

Modification of the Sultam Ring: While more synthetically challenging, modifications to the sultam ring itself could fine-tune the electronic properties and geometry of the scaffold.

Stereochemical Diversity: The synthesis of enantiomerically pure or diastereomerically distinct analogues can be critical for understanding stereospecific binding requirements of a biological target.

An example of rational design in a related spirocyclic system involved the structural modulation of spiro-penicillanates, which led to the identification of compounds with potent anti-HIV and antiplasmodial activity. nih.gov This highlights the power of using a rigid spirocyclic core to systematically explore SAR.

Computational methods are invaluable tools for guiding the design and optimization of ligands based on the this compound scaffold. nih.gov Molecular modeling techniques can be employed to:

Predict Binding Modes: Docking studies can predict how different analogues of the scaffold might bind to a target protein, providing insights into key interactions.

Develop Pharmacophore Models: Based on a set of active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for activity. This model can then be used to screen virtual libraries for new potential hits.

Calculate Physicochemical Properties: Computational tools can predict properties such as lipophilicity (logP), aqueous solubility, and metabolic stability, which are crucial for drug development.

While specific computational studies on this compound are not widely reported, the principles of computational SAR are broadly applicable and would be a critical component of any drug discovery program utilizing this scaffold. nih.gov

SAR Study Approach Description Potential Impact on Drug Discovery
Pharmacophore Identification Identifying the key functional groups and their spatial arrangement responsible for biological activity.Guides the design of new molecules with improved potency and selectivity.
Analogue Synthesis Creating a series of related compounds with systematic structural modifications.Allows for the exploration of structure-activity relationships and optimization of lead compounds.
Computational Modeling Using computer simulations to predict binding affinity and other properties of designed molecules.Accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

Exploration in Chemical Biology and Material Science

The unique properties of the this compound scaffold also make it an intriguing candidate for applications beyond traditional medicinal chemistry, including the development of chemical probes and advanced functional materials.

A chemical probe is a small molecule that can be used to study the function of a biological target in a cellular or in vivo setting. nih.gov The this compound scaffold could serve as a core for the development of such probes. Key features that make it suitable for this purpose include:

A well-defined three-dimensional structure: This allows for specific interactions with a target protein.

Synthetic accessibility: The ability to synthesize a variety of analogues is crucial for developing probes with the desired properties. nih.gov

Potential for functionalization: The scaffold can be modified to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling of the target.

By developing a potent and selective ligand based on this scaffold, and then appending a suitable tag, researchers could create a chemical probe to visualize the localization of a target protein within a cell, or to pull down the target and its binding partners for further study.

Spirocyclic compounds have shown significant promise in the development of materials for organic light-emitting diodes (OLEDs). researchgate.net The spiro-center introduces a non-planar, rigid structure that can disrupt intermolecular packing and prevent aggregation-caused quenching of fluorescence, leading to improved device efficiency and stability.

Future Perspectives in 2 Thia 6 Azaspiro 3.5 Nonane 2,2 Dioxide Research

Advancements in Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide and its derivatives is anticipated to pivot towards greener and more efficient chemical processes. A key area of development will be the creation of atom-economical pathways that maximize the incorporation of starting materials into the final product, minimizing waste.

One promising strategy involves the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides, which has proven effective for creating spirocyclic β- and γ-sultams. nih.govresearchgate.net This method, utilizing reagents like sodium borohydride (B1222165) and nickel(II) chloride, offers a scalable and efficient route to complex spiro-sultams. nih.gov Future research could adapt this methodology for the synthesis of the this compound core, potentially improving yields and reducing the number of synthetic steps compared to traditional methods.

Another avenue of exploration is the use of Prins cyclization, a powerful tool for constructing carbon-carbon and carbon-hetero bonds with high diastereoselectivity. researchgate.net Recent advancements in Prins and aza-Prins cyclizations are enabling the synthesis of intricate spirocyclic architectures, which could be applied to the target scaffold. researchgate.net The development of catalytic and enantioselective versions of these reactions will be crucial for producing specific stereoisomers of this compound, which is vital for applications in drug discovery.

Flow chemistry also presents a significant opportunity for the sustainable synthesis of spirocyclic compounds. syrris.jp Continuous flow processes can lead to higher yields, faster reactions, and improved safety, as demonstrated in the total synthesis of complex natural products like Spirodienal A. syrris.jp Applying this technology to the production of this compound could enable scalable, automated, and highly optimized synthesis.

Synthetic ApproachPotential Advantages for this compoundKey Research FocusRelevant Findings
One-Pot Reductive Cyclization High efficiency, scalability, reduced stepsAdaptation to the specific azaspiro[3.5]nonane ring systemEfficient for other spirocyclic sultams with yields of 48-84%. researchgate.net
Prins and Aza-Prins Cyclization High diastereoselectivity, complex architecture constructionDevelopment of catalytic and enantioselective variantsA versatile tool for creating complex ring systems found in bioactive molecules. researchgate.net
Flow Chemistry Higher yields, improved safety, scalability, automationOptimization of reaction conditions in a continuous flow setupSuccessfully used for the multi-step synthesis of complex spirocyclic polyketides. syrris.jp

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel molecules based on the this compound scaffold. nih.gov These computational tools can analyze vast chemical datasets to identify promising derivatives with desired properties, significantly accelerating the discovery process. nih.govnih.gov

Generative AI models can be trained on existing libraries of bioactive compounds to design new, target-specific molecules. researchgate.net For the this compound scaffold, AI could be employed to perform de novo design, generating virtual libraries of derivatives tailored to bind to specific biological targets like G protein-coupled receptors (GPCRs), which are known to interact with spirocycles. nih.govresearchgate.net This approach allows for the exploration of novel chemical space and the generation of compounds with optimized activity profiles. springernature.com

Development of High-Throughput Synthetic and Screening Platforms

To fully capitalize on the potential of the this compound scaffold, the development of high-throughput synthesis (HTS) and screening platforms is essential. These platforms enable the rapid creation and evaluation of large compound libraries, facilitating the identification of lead compounds. spirochem.com

Parallel synthesis techniques, utilizing 24- or 96-well plate formats, allow for the efficient production of a diverse range of derivatives from a common scaffold. spirochem.com This approach is invaluable for exploring the chemical space around the core this compound structure by systematically varying substituents. ku.edunih.gov

On the screening side, technologies like Acoustic Ejection Mass Spectrometry (AEMS) allow for the ultra-fast analysis of compound identity and purity, screening a 384-well plate in minutes. sciex.com For biological evaluation, high-throughput screening assays, such as those based on fluorescence polarization, can quickly identify inhibitors of specific enzyme targets from large compound libraries. nih.gov The integration of these automated synthesis and screening technologies will be crucial for efficiently mining libraries of this compound derivatives for bioactive hits. youtube.comnih.gov

Technology PlatformApplication in this compound ResearchKey Benefit
Parallel Synthesis Rapid generation of diverse derivative libraries. spirochem.comEfficient exploration of structure-activity relationships.
Acoustic Ejection Mass Spectrometry (AEMS) High-speed quality control of synthesized compound libraries. sciex.comAnalysis of up to 1 sample per second. sciex.com
Fluorescence Polarization Screening Rapid identification of bioactive compounds against specific targets. nih.govEnables screening of thousands of compounds efficiently. nih.gov

Exploration of Uncharted Chemical Space within Spirocyclic Sulfonyl Systems

Spirocyclic compounds are considered to have significant potential for expanding the currently explored chemical space for drug discovery due to their distinct three-dimensional structures. nih.gov The this compound scaffold represents a relatively unexplored area within the broader class of spirocyclic sulfonyl systems.

Systematic exploration involves creating libraries of compounds with incremental changes to the scaffold, such as altering ring sizes or the stereochemical orientation of diversification points. nih.gov This strategy allows for a fine-tuned exploration of how three-dimensional structure influences biological activity. ku.edu Virtual libraries, such as SpiroSpace™, which contains over 100 million virtual molecules, demonstrate the vast, uncharted territory available for discovery by using innovative spirocyclic building blocks. spirochem.com

The high sp3-carbon content of scaffolds like this compound is a key feature that provides the three-dimensional character essential for exploring new chemical space and moving away from the "flatland" of aromatic compounds often seen in drug discovery. rsc.orgnih.gov Future research will focus on synthesizing and testing novel derivatives to populate this uncharted space and identify new intellectual property. rsc.orgspirochem.com

Interdisciplinary Applications and Methodological Innovations

The unique structural features of this compound open up possibilities for applications beyond traditional medicinal chemistry. The rigidity and defined vectoral orientation of substituents make such scaffolds interesting candidates for materials science, for example, in the development of novel polymers or functional materials.

Methodological innovations will continue to drive research forward. For instance, the development of novel catalytic systems for stereoselective synthesis will be critical. Phase-transfer catalysis has been used effectively for the enantioselective synthesis of other spirocycles and could be adapted for the target compound. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.